molecular formula C17H21N5O3S2 B2920940 N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105204-54-3

N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

Cat. No.: B2920940
CAS No.: 1105204-54-3
M. Wt: 407.51
InChI Key: RDEFMNIPHKKICU-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a pyridin-4-ylthio group and a methoxyethyl side chain. Its structure combines sulfur-containing heterocycles (thiophene) and nitrogen-rich moieties (pyrazole, pyridine), which are common in bioactive molecules.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[3-[(2-pyridin-4-ylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-25-7-6-19-15(23)8-22-17(13-9-26-10-14(13)21-22)20-16(24)11-27-12-2-4-18-5-3-12/h2-5H,6-11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEFMNIPHKKICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide, with the CAS number 1105204-54-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C17H21N5O3S2
  • Molecular Weight : 407.5 g/mol

Biological Activity and Pharmacological Effects

  • Cytotoxicity : Studies involving similar structures indicate that compounds with thieno[3,4-c]pyrazole moieties exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and DNA damage response pathways.
  • Genotoxicity : The compound's structure suggests potential genotoxic effects, as indicated by increased DNA damage in assays conducted on related compounds. This is critical for its application in cancer therapeutics where DNA damage is a desired outcome .
  • Pharmacokinetics : Although specific pharmacokinetic data for this compound are not available, similar compounds have demonstrated favorable absorption and distribution properties in vivo.

Study 1: Inhibition of TDP1

In a study examining TDP1 inhibitors, compounds similar to this compound were shown to significantly increase cell mortality and DNA damage in treated cell lines. The results indicated a strong correlation between TDP1 inhibition and enhanced cytotoxicity against cancer cells .

Study 2: Topoisomerase Interaction

Another study focused on the interaction of thieno[3,4-c]pyrazole derivatives with topoisomerase enzymes. The findings suggested that these compounds could stabilize the topoisomerase-DNA complex, leading to increased double-strand breaks and subsequent cell death in tumor cells. This mechanism highlights the potential therapeutic application of this compound in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acetamide derivatives with diverse biological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Method
Target Compound Thieno[3,4-c]pyrazole Pyridin-4-ylthio, methoxyethyl Not explicitly reported (structural inference: kinase inhibition) Unclear (likely multi-step coupling)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinone Coumarin-derived phenoxy, nitroaryl Hypoglycemic (in vivo mouse models) Condensation with mercaptoacetic acid/ZnCl₂
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-pyridine Dimethylpyrimidinylsulfanyl, methylpyridinyl Medical intermediate Ethanol reflux of thio-pyrimidine & chloroacetamide
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Thiazolidinone Chromenyloxy, substituted arylidene Antimicrobial (inferred from class) Dioxane reflux with mercaptoacetic acid

Key Observations:

Structural Diversity: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from thiazolidinone-based analogs (e.g., ), which are associated with hypoglycemic activity. The pyridin-4-ylthio group provides a sulfur-mediated binding site, akin to the pyrimidinylsulfanyl moiety in , but with differing electronic profiles due to pyridine vs. pyrimidine aromaticity.

Synthetic Routes: Thiazolidinone derivatives () often employ mercaptoacetic acid under reflux, whereas pyrimidine analogs () use nucleophilic substitution with chloroacetamides. The target compound’s synthesis likely involves coupling of thienopyrazole with functionalized acetamides, though specifics are unavailable.

Biological Implications: Hypoglycemic Activity: The thiazolidinone-coumarin hybrid in reduced blood glucose in mice, attributed to PPAR-γ agonism. The target compound lacks a thiazolidinone ring, but its pyridine-thiophene system may target alternative metabolic pathways.

Hydrogen Bonding and Crystallographic Analysis

Hydrogen bonding patterns significantly influence molecular packing and solubility. While crystallographic data for the target compound are unavailable, analogous acetamides (e.g., ) exhibit intermolecular N–H···O and C–H···S interactions. The pyridin-4-ylthio group may engage in S···H–N hydrogen bonds, similar to sulfanyl-pyrimidine derivatives . In contrast, thiazolidinone-based compounds () form stronger N–H···O bonds due to their carbonyl-rich structures, affecting their crystalline stability .

Pharmacological Potential and Limitations

  • Advantages : The target compound’s dual sulfur-nitrogen architecture may offer synergistic binding to metalloenzymes or kinase targets. Its methoxyethyl chain could reduce metabolic degradation compared to simpler alkyl groups.
  • Limitations : Absence of in vivo data (cf. ) limits mechanistic insights. Structural complexity may pose synthetic challenges, as seen in multi-step procedures for similar molecules .

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